2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline
Description
Properties
IUPAC Name |
quinoxalin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(19-8-10(9-19)20-16-5-6-17-20)13-7-15-11-3-1-2-4-12(11)18-13/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHCOLATDSQNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline typically involves a multi-step processThe reaction conditions often require the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced using agents such as lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the quinoxaline core can produce dihydroquinoxalines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazoloquinoxaline derivatives are recognized for their antimicrobial properties. Studies have demonstrated that compounds containing the triazole moiety exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The 1,2,3-triazole ring enhances the interaction with biological targets, making these compounds effective as potential antibiotics .
Anticancer Properties
Research indicates that triazoloquinoxalines can inhibit key enzymes involved in cancer progression. For instance, derivatives have been shown to act as inhibitors of c-Met kinases, which are implicated in various cancers. The compound's structural features allow for modifications that enhance its potency and selectivity against cancer cells .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. The incorporation of different substituents on the quinoxaline scaffold has been systematically studied to identify the most effective configurations for enhancing biological activity. These SAR studies have revealed that specific substitutions can significantly improve the compound's inhibitory effects against target enzymes .
Synthesis and Derivatization
The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline typically involves multi-step reactions that include cycloaddition reactions and functional group modifications. Recent advancements in synthetic methodologies have focused on eco-friendly approaches to enhance yield and reduce environmental impact. The use of green chemistry principles in synthesizing these compounds is gaining traction, leading to more sustainable practices in drug development .
Case Study 1: Anticancer Activity
A study evaluated a series of triazoloquinoxaline derivatives for their anticancer properties against different cancer cell lines. The results showed that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics. One derivative demonstrated IC50 values in the low micromolar range against non-small cell lung cancer cells, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of several triazoloquinoxalines was assessed against clinical isolates of Staphylococcus aureus. The derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Quinoxaline Derivatives
A key analog, 2-methyl-3-[2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl]quinoxaline (IFY, C₂₁H₂₀N₄), shares the quinoxaline core but differs in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
| Property | 2-[3-(2H-1,2,3-Triazol-2-yl)Azetidine-1-Carbonyl]Quinoxaline | IFY (C₂₁H₂₀N₄) |
|---|---|---|
| Molecular Formula | C₁₄H₁₃N₇O | C₂₁H₂₀N₄ |
| Substituent | Azetidine-triazole-carbonyl | Methyl-imidazole-ethyl |
| Heterocycles | Quinoxaline, azetidine, triazole | Quinoxaline, imidazole |
| Key Functional Groups | Carbonyl, triazole | Ethyl linker, methyl groups |
| Polarity | Higher (due to N/O-rich groups) | Moderate (alkyl-dominated) |
- In contrast, IFY’s imidazole-ethyl chain offers lipophilicity, favoring membrane permeability .
Functional Group Analog: Triazole-Containing Compounds
Triazole derivatives, such as 1H-1,2,3-triazole analogs, are renowned for carbonic anhydrase-II (CA-II) inhibitory activity. Molecular docking studies on similar triazoles reveal binding affinities via interactions with zinc ions in CA-II’s active site .
Biological Activity
The compound 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Structural Overview
The compound features a quinoxaline core linked to a triazole moiety through an azetidine carbonyl group. This unique combination of structural elements is hypothesized to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole-containing compounds. For instance, derivatives with similar structures have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 30.35 µM to 252.00 µM . The incorporation of the triazole ring in these compounds is believed to enhance their efficacy against bacterial strains.
Antitumor Activity
Compounds containing quinoxaline and triazole moieties have been investigated for their antitumor properties. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, derivatives of quinoxaline have demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
Triazole-containing compounds have also been explored for their anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This makes them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of This compound is crucial for optimizing its biological activity. The following factors are essential:
- Substituents on the Triazole Ring: Variations in substituents can significantly affect the compound's binding affinity to biological targets.
- Azetidine Linkage: The azetidine ring's configuration may influence the compound's overall stability and interaction with enzymes or receptors.
Table 1 summarizes key findings related to the SAR of similar compounds:
| Compound | Structure | Biological Activity | MIC (µM) |
|---|---|---|---|
| Compound A | Quinoxaline + Triazole | Antimicrobial | 30.35 |
| Compound B | Triazole + Azetidine | Antitumor | 52.0 |
| Compound C | Quinoxaline Derivative | Anti-inflammatory | N/A |
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazole-based compounds:
- Anti-tubercular Activity: A study evaluated various quinoxaline derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to enhanced efficacy .
- Cytotoxicity Assessment: In vitro studies assessed cytotoxic effects on human embryonic kidney (HEK 293) cell lines, demonstrating that some derivatives exhibited low toxicity while maintaining antimicrobial activity .
- Inflammatory Response Modulation: Research indicated that specific triazole derivatives could effectively reduce nitric oxide production in macrophages, suggesting a mechanism for anti-inflammatory action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
